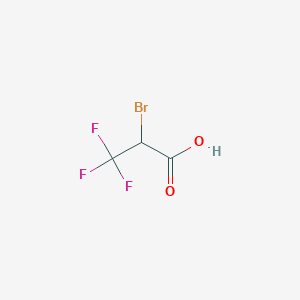

2-Bromo-3,3,3-trifluoropropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGHXKRXTYSIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546565 | |

| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71026-98-7 | |

| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 3,3,3 Trifluoropropanoic Acid

Direct Halogenation Strategies

The direct introduction of a bromine atom at the α-position to the carboxyl group in trifluoropropanoic acid precursors is a primary strategy for the synthesis of 2-bromo-3,3,3-trifluoropropanoic acid.

α-Bromination Protocols for Trifluoropropanoic Acid Precursors

The α-bromination of carboxylic acids can be achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orgalfa-chemistry.combyjus.com This method typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.orgalfa-chemistry.com The reaction proceeds via the formation of an acyl bromide, which more readily enolizes than the carboxylic acid itself, facilitating the electrophilic attack by bromine at the α-carbon. libretexts.orglibretexts.orglibretexts.org

However, the direct bromination of 3,3,3-trifluoropropanoic acid presents challenges. Attempts to brominate tert-butyl 3,3,3-trifluoropropanoate using standard radical conditions with N-bromosuccinimide (NBS) and a radical initiator (AIBN) have been reported to result in no conversion. reddit.com Similarly, the bromination of 3,3,3-trifluoropropanoyl chloride with NBS and catalytic hydrobromic acid (HBr) showed only minimal conversion after prolonged reflux. reddit.com

An alternative approach involves the formation of a silyl ketene acetal from an ester of 3,3,3-trifluoropropanoic acid, which is then treated with an electrophilic bromine source. reddit.com This method has shown success in achieving the desired α-bromination.

| Reagents | Substrate | Product | Notes |

| Br₂, PCl₃ | 3,3,3-trifluoropropanoic acid | This compound | A planned attempt at a Hell-Volhard-Zelinsky reaction, though expected to have long reaction times and low yields. reddit.com |

| NBS, AIBN, CCl₄, reflux | tert-butyl 3,3,3-trifluoropropanoate | No conversion | Standard radical bromination conditions were ineffective. reddit.com |

| NBS, catalytic HBr, reflux | 3,3,3-trifluoropropanoyl chloride | 1% conversion after 12 hours | Acid-catalyzed bromination of the acyl chloride showed very low conversion. reddit.com |

| 1. LDA, TMSCl, -78°C; 2. Br₂, 0°C | Ester of 3,3,3-trifluoropropanoic acid | α-brominated ester | Successful bromination via a silyl enol ether intermediate. reddit.com |

Derivatization and Functional Group Interconversions

Beyond its direct synthesis, this compound can be accessed through the transformation of other functional groups, and it can serve as a precursor for further derivatization.

Conversion from Halogenated Trifluoropropene Derivatives (e.g., 2-Bromo-3,3,3-trifluoropropene)

2-Bromo-3,3,3-trifluoropropene is a commercially available and versatile reagent. organic-chemistry.orgnih.gov It is utilized in the synthesis of various trifluoromethyl-containing compounds. organic-chemistry.orgchemicalbook.com While the direct conversion of 2-bromo-3,3,3-trifluoropropene to this compound is not explicitly detailed in the provided search results, the chemistry of alkenes suggests potential synthetic routes. For instance, oxidative cleavage of the double bond could theoretically lead to a carboxylic acid, though this would likely affect the bromine substituent. A more plausible approach might involve a sequence of reactions, such as hydroboration-oxidation to form the corresponding alcohol, followed by oxidation to the carboxylic acid.

2-Bromo-3,3,3-trifluoropropene itself can be synthesized from the bromination of 3,3,3-trifluoropropyne or through a two-step process involving the addition of bromine to trifluoropropene to form 2,3-dibromo-1,1,1-trifluoropropane, followed by elimination. guidechem.comgoogle.com

Oxidative Transformations of Related Alcohols (e.g., 2-Bromo-3,3,3-trifluoropropan-1-ol)

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. The oxidation of 2-bromo-3,3,3-trifluoropropan-1-ol presents a direct route to this compound. reddit.com However, the high cost of the precursor alcohol has been noted as a potential barrier for large-scale synthesis using this method. reddit.com

| Starting Material | Product | Key Transformation | Reference |

| 2-Bromo-3,3,3-trifluoropropan-1-ol | This compound | Oxidation | reddit.com |

Carboxylic Acid Functionalization Reactions (e.g., Esterification, Acyl Halide Formation)

The carboxylic acid group of this compound can undergo a variety of standard functionalization reactions.

Esterification: The conversion of carboxylic acids to esters is a common and important reaction. This can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with diazomethane. researchgate.net

Acyl Halide Formation: Carboxylic acids can be converted to acyl halides, which are more reactive intermediates for the synthesis of esters, amides, and other carbonyl derivatives. wikipedia.orglibretexts.org Common reagents for the formation of acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.org For the formation of acyl bromides, phosphorus tribromide (PBr₃) is often used. libretexts.org For example, 3,3,3-trifluoropropanoic acid can be converted to 3,3,3-trifluoropropanoyl chloride. sigmaaldrich.com

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

| Acyl Halide Formation | PBr₃ | Acyl Bromide |

Catalytic and Stereoselective Synthesis Approaches

The synthesis of molecules containing the 3,3,3-trifluoropropanoic acid moiety, particularly those with controlled stereochemistry, is of significant interest due to their potential applications in pharmaceuticals and materials science. Catalytic and stereoselective methods offer efficient and elegant pathways to these valuable compounds, moving beyond classical stoichiometric reactions to achieve higher levels of precision and atom economy. These advanced methodologies often employ transition metal catalysts or chiral auxiliaries to control reactivity and stereochemical outcomes.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the construction of carbon-carbon bonds under mild conditions. In the context of this compound and its derivatives, metal-catalyzed reactions enable the formation of complex structures through cross-coupling and addition reactions.

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, or Reformatsky enolate, which is generated by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org These zinc enolates are notably less reactive than their lithium or magnesium counterparts (Grignard reagents), which prevents self-condensation with the ester group. wikipedia.org

In the context of trifluoromethylated compounds, this reaction has been adapted to synthesize valuable β-trifluoromethyl-β-amino acid derivatives. A notable example involves the addition of a Reformatsky reagent, generated from an ester of a bromoacetic acid, to α-aryl(alkyl) α-trifluoromethyl N-tert-butanesulfinyl hemiaminals. nih.gov These hemiaminals serve as stable, easy-to-handle surrogates for the corresponding trifluoromethyl ketoimines. The reaction proceeds with good yields and high diastereoselectivity, demonstrating an effective asymmetric synthesis route. nih.gov While this specific example uses a bromoacetate, the principle is directly applicable to derivatives of this compound, where the corresponding zinc enolate would be a trifluoromethylated nucleophile for additions to electrophiles like aldehydes, ketones, and imines.

The general mechanism involves the formation of the zinc enolate, which then coordinates to the electrophile (e.g., an imine or ketone). This is followed by a nucleophilic attack to form a new carbon-carbon bond, creating a zinc alkoxide or amido intermediate. wikipedia.org Subsequent acidic workup protonates this intermediate to yield the final β-hydroxy or β-amino ester derivative. wikipedia.org

Rhodium catalysts have enabled novel methods for introducing the trifluoropropionate moiety into aromatic systems. A significant development is the rhodium-catalyzed coupling of methyl 3,3,3-trifluoro-2-diazopropionate with arylboronic acids. acs.org This method provides a versatile route to perfluorinated derivatives of phenylpropionic acids, which are structurally related to profen drugs. acs.org The reaction is catalyzed by [RhCp*Cl₂]₂ and demonstrates compatibility with a wide range of functional groups on the aromatic substrate. acs.org

The proposed catalytic cycle begins with the reaction of the rhodium complex with the arylboronic acid to form an aryl-rhodium intermediate. acs.org This species then reacts with the diazoester to generate a rhodium carbene complex. A subsequent migratory insertion step forms a new carbon-carbon bond, leading to a phenylpropionate-rhodium complex. Finally, protonolysis releases the desired α-aryl-3,3,3-trifluoropropionate product and regenerates the active rhodium catalyst. acs.org The control of solvent acidity and polarity is crucial for achieving high efficiency in this transformation. acs.org

Another relevant rhodium-catalyzed process is the β-arylation of α-trifluoromethylacrylic acid derivatives. This reaction, often directed by a coordinating group on the substrate, involves the cleavage of a C-H bond on an aromatic partner and its subsequent addition across the double bond of the acrylic acid derivative, forming a new C-C bond at the β-position. researchgate.net

Table 1: Rhodium-Catalyzed Coupling of Methyl 3,3,3-trifluoro-2-diazopropionate with Various Arylboronic Acids acs.org

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Fluorophenylboronic acid | Methyl 2-(4-fluorophenyl)-3,3,3-trifluoropropanoate | 85 |

| 2 | Phenylboronic acid | Methyl 3,3,3-trifluoro-2-phenylpropanoate | 78 |

| 3 | 4-Methoxyphenylboronic acid | Methyl 3,3,3-trifluoro-2-(4-methoxyphenyl)propanoate | 92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 3,3,3-trifluoro-2-(4-(trifluoromethyl)phenyl)propanoate | 65 |

| 5 | 3-Thienylboronic acid | Methyl 3,3,3-trifluoro-2-(thiophen-3-yl)propanoate | 71 |

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents. The electrochemical carboxylation of organic halides with carbon dioxide (CO₂) is a valuable technique for producing carboxylic acids. researchgate.net This approach can be applied to (1-bromo-2,2,2-trifluoroethyl)arenes to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, which are derivatives of the target compound.

The general process is conducted in an electrochemical cell, often an undivided one, using graphite felt electrodes and an electrolyte such as tetraethylammonium iodide (Et₄NI) in a solvent like dimethylformamide (DMF). chemistryviews.org The key step is the electrochemical reduction of the substrate at the cathode. For a substrate like (1-bromo-2,2,2-trifluoroethyl)arene, the reduction would lead to the cleavage of the carbon-bromine bond, generating a 2,2,2-trifluoro-1-arylethyl radical or anion. This highly reactive intermediate is then trapped by CO₂, which is bubbled through the solution, to form a carboxylate. A final protonation step during workup yields the desired 2-aryl-3,3,3-trifluoropropanoic acid.

This method is attractive due to its high atom economy, the use of CO₂ as an abundant C1 source, and its operation under mild, often catalyst-free and base-free, conditions. chemistryviews.orgnih.gov The site-selectivity is dictated by the position of the bromine atom, allowing for precise installation of the carboxylic acid group. nih.gov

Asymmetric Synthetic Routes

The development of asymmetric methods to control the stereochemistry at the C2 position of this compound and its derivatives is crucial for accessing enantiomerically pure compounds for biological applications.

Diastereoselective reactions often employ a chiral auxiliary—a chiral moiety temporarily incorporated into one of the reactants—to direct the formation of a new stereocenter. The Reformatsky reaction has been successfully adapted for this purpose.

A highly effective diastereoselective synthesis of β-alkyl(aryl) β-trifluoromethyl β-amino acid derivatives utilizes an N-tert-butanesulfinyl group as a chiral auxiliary. nih.gov In this approach, a Reformatsky reagent adds to chiral N-tert-butanesulfinyl hemiaminals, which are bench-stable surrogates of trifluoromethyl ketoimines. The steric bulk and stereochemistry of the sulfinyl group effectively shield one face of the imine-like intermediate, forcing the incoming nucleophile to attack from the opposite face. This results in the formation of one diastereomer in high preference over the other. nih.gov The resulting N-tert-butanesulfinyl β-amino esters can be further elaborated or the chiral auxiliary can be cleaved to afford enantiomerically enriched β-amino acids. nih.gov

The principles of using sulfinyl groups as chiral auxiliaries have also been demonstrated in other Reformatsky-type reactions, for instance, with chiral α-bromo-α'-sulfinyl ketones, which react with aldehydes to give adducts with excellent syn diastereoselectivity. researchgate.net This body of work underscores the potential for applying chiral auxiliaries to derivatives of this compound to control the stereochemical outcome of C-C bond-forming reactions.

Table 2: Diastereoselective Reformatsky Reaction with Chiral N-tert-butanesulfinyl Hemiaminals nih.gov

| Entry | R group on Hemiaminal | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Phenyl | >98:2 | 85 |

| 2 | 4-Chlorophenyl | >98:2 | 81 |

| 3 | Naphthyl | >98:2 | 75 |

| 4 | Methyl | 91:9 | 78 |

| 5 | Isopropyl | 95:5 | 65 |

Enantioselective Synthesis via Chiral Intermediates or Auxiliaries

Research has demonstrated a highly stereoselective approach to synthesizing precursors of optically active α-trifluoromethyl-β-hydroxy carboxylic acids by employing an Evans-type chiral auxiliary. Specifically, the Reformatsky reaction of an N-(2-bromo-3,3,3-trifluoropropanoyl)oxazolidinone, a chiral imide, with an aldehyde in the presence of triethylaluminum (Et₃Al) yields the desired product with high diastereoselectivity.

In a key study, the imide derived from this compound and the chiral auxiliary (R)-4-benzyl-2-oxazolidinone was subjected to a Reformatsky reaction with isobutyraldehyde. This reaction, mediated by Et₃Al, preferentially forms the anti-aldol product, consistent with the stereodirecting influence of the Evans auxiliary under these conditions. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (the aldehyde) to the opposite face, thus establishing the desired stereochemistry at the α- and β-carbons.

The reaction proceeds with excellent diastereoselectivity, affording the corresponding anti-β-hydroxy adduct. Subsequent removal of the chiral auxiliary through standard hydrolytic methods would yield the enantiomerically enriched this compound derivative. This methodology provides a reliable route to access stereochemically defined building blocks that can be used in the synthesis of more complex chiral molecules.

The table below summarizes the key findings for this diastereoselective Reformatsky reaction.

| Chiral Auxiliary | Electrophile (Aldehyde) | Reagent | Product Type | Diastereomeric Ratio (anti:syn) | Yield |

|---|---|---|---|---|---|

| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Et₃Al | Evans anti-product | 96:4 | 72% |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the applications of This compound that strictly adheres to the provided outline. Extensive searches did not yield specific research findings, data tables, or detailed synthetic pathways demonstrating the use of this particular compound for the synthesis of β,β,β-trifluorinated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), as a direct precursor for fluorinated amino acids and peptides, or in the development of specialty fluoropolymers and functional organic materials as specified.

The provided outline presumes a well-documented role for this compound as a versatile synthetic intermediate in these specific fields. However, the scientific literature available through the searches does not support this premise. While the compound is commercially available, its specific applications in the requested areas are not detailed in the accessible research.

Research in these fields often highlights the use of other, related trifluoromethylated building blocks. For instance, the synthesis of fluorinated pharmaceuticals and agrochemicals frequently employs intermediates such as:

Trifluoromethyl-β-diketones

2-Bromo-3,3,3-trifluoropropene (BTP)

Trifluoromethyl-substituted anilines and pyridines

Ethyl 2,2,2-trifluoroacetate

These compounds serve as common starting points for introducing the vital trifluoromethyl (CF₃) group into bioactive molecules and materials.

Given the strict requirement to focus solely on This compound and to provide thorough, scientifically accurate content for each subsection of the outline, the absence of specific data for this compound prevents the creation of the requested article. Generating content would require speculation or misattribution of synthetic routes from other precursors, which would compromise the scientific accuracy and integrity of the information.

Applications of 2 Bromo 3,3,3 Trifluoropropanoic Acid As a Versatile Synthetic Intermediate

Research Tools in Biochemical and Chemical Biology Studies

2-Bromo-3,3,3-trifluoropropanoic acid serves as a valuable precursor in the synthesis of specialized molecules that are employed as research tools in biochemical and chemical biology investigations. The introduction of the trifluoromethyl (CF3) group, facilitated by reagents derived from this acid, imparts unique properties to these tools, enabling detailed studies of biological systems.

Probing Enzyme-Substrate Interactions

The trifluoromethyl group is a key pharmacophore in the development of probes for studying enzyme-substrate interactions. Its distinct characteristics, such as high electronegativity, metabolic stability, and its role as a bioisostere, are leveraged to create molecules that can interrogate enzymatic mechanisms and binding events. mdpi.combiorxiv.org

The CF3 group can serve as a bioisostere for methyl, ethyl, isopropyl, and nitro groups, allowing for the synthesis of substrate analogs that can bind to enzyme active sites. mdpi.comresearchgate.net This substitution can influence the electronic environment and conformation of the molecule, providing insights into the specific requirements for substrate recognition and binding. For instance, trifluoromethyl-containing compounds have been successfully used to replace aliphatic nitro groups in ligands targeting the CB1 cannabinoid receptor, resulting in more potent and metabolically stable molecules. nih.govacs.org

Furthermore, the trifluoromethyl group has been incorporated into fluorescent probes to enhance their sensitivity and activation speed for detecting enzymatic activity. A notable example involves a fluorescent probe for hydrogen sulfide (B99878) (H2S) where a benzylic trifluoromethyl group accelerates the probe's activation, allowing for near-real-time detection of H2S in living cells. biorxiv.orgbiorxiv.orgnih.gov This rapid activation is attributed to the ability of the CF3 group to lower the activation energy barrier for the chemical reaction that releases the fluorescent reporter. nih.gov

The table below summarizes the properties of the trifluoromethyl group relevant to its use in probes for enzyme-substrate studies.

| Property | Description | Application in Probing Enzyme-Substrate Interactions |

| High Electronegativity | The fluorine atoms strongly withdraw electron density, creating a highly polarized C-F bond. | Alters the electronic properties of molecules, influencing binding affinity and interactions within the enzyme's active site. mdpi.com |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. | Increases the in vivo and in vitro stability of probes, allowing for longer-term studies of enzyme activity. mdpi.com |

| Bioisosterism | Can mimic the size and shape of other functional groups like methyl, ethyl, and nitro groups. mdpi.comresearchgate.net | Enables the design of substrate analogs that can competitively or allosterically bind to enzymes, helping to map active site architecture and function. nih.govacs.org |

| Lipophilicity | The trifluoromethyl group generally increases the lipophilicity of a molecule. | Can enhance the cell permeability of probes, facilitating the study of intracellular enzymes. mdpi.com |

| ¹⁹F NMR Probe | The fluorine-19 nucleus is NMR-active, providing a sensitive handle for spectroscopic studies. | Allows for the use of ¹⁹F NMR to monitor the binding of a trifluoromethyl-containing ligand to an enzyme, providing information on the local environment and conformational changes. researchgate.net |

Design of Modified Biomacromolecules

This compound is a foundational building block for the synthesis of trifluoromethylated amino acids. These non-canonical amino acids are then incorporated into peptides and proteins to create modified biomacromolecules with tailored properties. The introduction of the trifluoromethyl group can profoundly influence the structure, stability, and function of these biomacromolecules. nih.govresearchgate.net

One of the primary applications of incorporating trifluoromethylated amino acids into peptides is to enhance their proteolytic stability. nih.gov The bulky and electron-withdrawing nature of the CF3 group can sterically hinder the approach of proteases or alter the electronic character of the peptide bond, making it less susceptible to enzymatic cleavage. For example, the incorporation of α,α-disubstituted amino acids containing a trifluoromethyl side chain can increase the resistance of peptides to proteolysis. nih.gov

Moreover, the trifluoromethyl group can be used to modulate the conformation of peptides. The steric and electronic properties of trifluoromethylated amino acids can favor specific secondary structures, such as β-turns. iris-biotech.de This conformational control is crucial in the design of peptidomimetics with specific biological activities. The hydrophobic character of the C-F bond can also be exploited to fine-tune hydrophobic interactions within a protein or between interacting proteins. researchgate.net

The unique spectroscopic properties of the trifluoromethyl group, particularly its strong signal in ¹⁹F NMR, make it an invaluable tool for studying the structure and dynamics of modified biomacromolecules. researchgate.netiris-biotech.de By strategically placing a trifluoromethylated amino acid within a peptide or protein, researchers can use ¹⁹F NMR to monitor conformational changes, ligand binding, and interactions with other molecules.

The following table details the impact of incorporating trifluoromethylated amino acids, synthesized from precursors like this compound, into biomacromolecules.

| Modification | Effect on Biomacromolecule | Research Application |

| Enhanced Proteolytic Stability | The trifluoromethyl group can sterically hinder protease access to the peptide backbone, slowing down degradation. nih.gov | Design of peptide-based drugs with longer half-lives in vivo. |

| Conformational Control | The steric bulk and electronic nature of the CF3 group can induce specific secondary structures, such as β-turns. iris-biotech.de | Creation of peptides with predefined shapes to mimic or block protein-protein interactions. |

| Modulation of Hydrophobicity | The introduction of CF3 groups can systematically alter the hydrophobicity of a peptide or protein. researchgate.net | Studying the role of hydrophobic interactions in protein folding and assembly. |

| ¹⁹F NMR Reporter Group | The fluorine atoms provide a sensitive NMR probe for monitoring the local environment within the biomacromolecule. researchgate.netiris-biotech.de | Investigating protein dynamics, conformational changes upon ligand binding, and interactions with biological membranes. |

Environmental Research and Biotransformation of Fluorinated Carboxylic Acids Contextual to 2 Bromo 3,3,3 Trifluoropropanoic Acid

Structure-Reactivity Relationships in Environmental Fate Studies

The relationship between the chemical structure of an FCA and its susceptibility to microbial degradation is a central theme in environmental fate studies. acs.orgnih.govnih.gov Research on a range of C3-C5 FCAs has provided clear structure-reactivity rules. acs.orgnih.gov

The presence of hydrogen atoms on the carbon adjacent to the carboxylic acid group (the α-carbon) appears to be a key feature for initiating microbial attack. acs.org Compounds with perfluorinated alkyl chains, such as perfluoropropionic acid, are recalcitrant to aerobic biodegradation. nih.gov

The type and position of halogen substituents are also critical. As noted, 3,3,3-trifluoropropionic acid is readily defluorinated. acs.org However, adding more fluorine atoms to the α-carbon, as in 2,2-difluoro-3,3,3-trifluoropropionic acid, renders the compound resistant to defluorination. nih.gov The substitution of a hydrogen with a chlorine (and presumably bromine) at the α-position allows for microbial transformation, but the pathway shifts from primary defluorination to dehalogenation, which may not lead to the breakdown of the trifluoromethyl group. nih.gov This highlights that the C-Br bond in 2-Bromo-3,3,3-trifluoropropanoic acid is more likely to be the initial site of microbial action than the highly stable C-F bonds of the CF₃ group.

Implications for Per- and Polyfluoroalkyl Substances (PFAS) Remediation Research

Understanding the biotransformation of short-chain FCAs like this compound and its analogs has significant implications for PFAS remediation. Many advanced chemical and physical treatment processes for breaking down long-chain PFAS result in the formation of smaller, more mobile short-chain FCAs as byproducts. acs.orgnih.govillinois.edu If these short-chain PFAS are persistent, they simply represent a transformation of the original contamination problem.

However, the discovery that some short-chain structures, such as 3,3,3-trifluoropropionic acid, can be effectively mineralized by microbial communities opens the door for developing combined treatment systems. acs.orgnih.gov For example, a physicochemical process could be used to break down recalcitrant long-chain PFAS into more biodegradable short-chain intermediates, which could then be treated in a biological reactor with activated sludge. acs.orgnih.govillinois.edu The structure-reactivity relationships derived from these studies are crucial for predicting which intermediates will be biodegradable and for designing treatment trains that can lead to the complete destruction of PFAS contaminants. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.